molecular formula C10H11N3O2 B13690027 2-(6-Methoxy-2-pyridyl)imidazole-5-methanol

2-(6-Methoxy-2-pyridyl)imidazole-5-methanol

Cat. No.: B13690027
M. Wt: 205.21 g/mol
InChI Key: OSOPWMALTWOOAE-UHFFFAOYSA-N
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Description

2-(6-Methoxy-2-pyridyl)imidazole-5-methanol is a heterocyclic compound with the molecular formula C10H11N3O2 This compound features both pyridine and imidazole rings, making it a versatile molecule in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-methoxy-2-pyridinecarboxaldehyde with an imidazole derivative under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the reaction efficiency. The final product is typically purified through crystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-2-pyridyl)imidazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Methoxy-2-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-2-pyridyl)imidazole-5-methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy and hydroxymethyl groups allows for diverse chemical modifications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

[2-(6-methoxypyridin-2-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H11N3O2/c1-15-9-4-2-3-8(13-9)10-11-5-7(6-14)12-10/h2-5,14H,6H2,1H3,(H,11,12)

InChI Key

OSOPWMALTWOOAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2=NC=C(N2)CO

Origin of Product

United States

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